molecular formula C16H10ClF3O4 B6411062 3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1262010-37-6

3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6411062
CAS RN: 1262010-37-6
M. Wt: 358.69 g/mol
InChI Key: IZCJKQGMDBKJDD-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) is a synthetic compound used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of studies, including biochemical and physiological research, as well as in laboratory experiments.

Scientific Research Applications

3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of different compounds on cell signaling pathways, gene expression, and enzyme activity. It has also been used in laboratory experiments to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) is not fully understood. However, it is believed that the compound binds to specific receptors in cells, which then activates signaling pathways that lead to the desired effect. This can include changes in gene expression, enzyme activity, or other biochemical and physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) vary depending on the application. In biochemical studies, the compound has been shown to modulate the activity of enzymes, alter gene expression, and affect cell signaling pathways. In physiological studies, the compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is relatively easy to synthesize and purify, which makes it ideal for use in a variety of research applications. The main limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to accurately interpret the results of experiments.

Future Directions

The potential future directions for 3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) include further research into its mechanism of action and biochemical and physiological effects. Additionally, further studies could be conducted to investigate its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer drug. Additionally, further research could be conducted to investigate the potential use of this compound in the development of novel drugs or other therapeutic agents.

Synthesis Methods

3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) can be synthesized through a reaction between 4-chloro-3-methoxycarbonylphenylacetic acid and trifluoromethylbenzoic acid in the presence of a catalyst. The reaction is carried out in an aqueous medium at a temperature of 50-60°C. The reaction is complete after about 1-2 hours. The product is then purified by recrystallization to obtain the desired compound.

properties

IUPAC Name

3-(4-chloro-3-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3O4/c1-24-15(23)12-7-8(2-3-13(12)17)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCJKQGMDBKJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692056
Record name 4'-Chloro-3'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid

CAS RN

1262010-37-6
Record name 4'-Chloro-3'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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